molecular formula C11H13NOSi B2532956 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde CAS No. 222168-23-2

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde

Cat. No. B2532956
CAS RN: 222168-23-2
M. Wt: 203.316
InChI Key: FOOUHPYHXCKPQB-UHFFFAOYSA-N
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Description

The compound "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde" is a chemical that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The papers provided discuss various compounds that contain trimethylsilyl groups and picoline or picolinic acid derivatives, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various catalysis reactions and coupling reactions. For instance, an iridium(III) complex with a trimethylsilylxylene substituted ligand was synthesized using a Suzuki coupling reaction . Another paper discusses the synthesis of 3-picoline through several methods, including gas-solid phase catalysis reactions and gas-liquid phase catalysis reactions . Although these methods do not directly describe the synthesis of "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde," they provide insight into the types of reactions that could potentially be used for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing trimethylsilyl groups is often designed to influence their reactivity and stability. For example, the trimethylsilyl group has been used as an activating group in the Pictet-Spengler reaction to control regiochemistry in the synthesis of tetrahydroisoquinoline alkaloids . This suggests that the trimethylsilyl group in "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde" could similarly affect its reactivity and molecular interactions.

Chemical Reactions Analysis

The trimethylsilyl group is known to participate in various chemical reactions. In the context of heterocyclic azomethine compounds, the introduction of substituents like trimethylsilyl groups can affect the reactivity with metal ions and the basicity of donor atoms . Additionally, photochemical and acid-catalyzed rearrangements involving trimethylsilyl-substituted compounds have been studied, demonstrating the group's influence on reaction pathways and outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl-substituted compounds are often characterized by their stability and reactivity. The iridium(III) complex mentioned earlier exhibits high thermal stability with a 5% weight loss at 356°C and a glass transition temperature of 198°C . Photophysical and electrochemical studies of the same complex reveal photoluminescence emission and a band gap energy of 2.59 eV . These properties are indicative of the potential stability and electronic characteristics of "3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde," although direct measurements would be required for confirmation.

Scientific Research Applications

Spectrophotometric Reagent for Metal Ion Detection

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde derivatives, such as picolinaldehyde 4-phenyl-3-thiosemicarbazone, exhibit properties beneficial for spectrophotometric applications. These derivatives react with various metal ions, including cobalt(II), iron(II) and (III), nickel(II), copper(II), and palladium(II), forming colored complexes. These reactions are sensitive and useful for detecting small amounts of cobalt in the presence of iron, which has been applied in steel analysis (Ariza, Pavón, & Pino, 1976).

Organic Synthesis and Block Copolymerization

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde derivatives are significant in the synthesis of organic compounds and polymers. For example, Sonogashira coupling reaction of polymers with trimethylsilylacetylene, followed by removal of the trimethylsilyl group, allows for the synthesis of ethynyl-functionalized polymers. This method is crucial for preparing block copolymers containing segments like poly(3-hexylthiophene) (P3HT), which are used in various applications including electronics (Zhang, Ohta, & Yokozawa, 2018).

Catalysis and Chemical Transformations

Compounds containing the trimethylsilyl group, like 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde, are used in catalytic processes and chemical transformations. For instance, their use in Pictet-Spengler reactions helps control regiochemistry in the synthesis of tetrahydroisoquinolines, demonstrating their value in targeted organic synthesis (Miller & Tsang, 1988).

Environmental Applications

Metal complexes of picolinaldehyde derivatives, due to their catalytic properties, are identified as cost-effective and environmentally benign catalysts. They are used for the racemization of amino acids and have applications in chemoenzymatic dynamic kinetic resolutions, providing a green chemistry approach in synthesizing amino acids (Felten, Zhu, & Aron, 2010).

Safety and Hazards

The safety data sheet for a related compound, 3-[2-(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester, suggests that it should not be released into the environment and that dust formation should be avoided . It also mentions that the compound is stable under normal conditions and incompatible with strong oxidizing agents .

properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOUHPYHXCKPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde

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